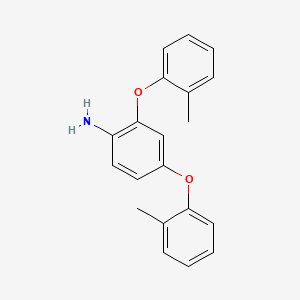

2,4-Bis(2-methylphenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(2-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-14-7-3-5-9-18(14)22-16-11-12-17(21)20(13-16)23-19-10-6-4-8-15(19)2/h3-13H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEPTIRLRDQRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=C(C=C2)N)OC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223851 | |

| Record name | Aniline, 2,4-bis(o-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73637-04-4 | |

| Record name | 2,4-Bis(2-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73637-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 2,4-bis(o-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073637044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 2,4-bis(o-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(2-methylphenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Bis(2-methylphenoxy)aniline

This technical guide provides a detailed protocol for the synthesis of 2,4-bis(2-methylphenoxy)aniline, a diaryl ether aniline derivative. The proposed synthesis is a two-step process involving a double Ullmann condensation followed by the reduction of a nitro group. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The first step involves the formation of two carbon-oxygen (C-O) ether bonds via a copper-catalyzed Ullmann condensation. The subsequent step is the reduction of a nitro functional group to an amine.

The overall reaction scheme is as follows:

Step 1: Double Ullmann Condensation 2,4-dichloro-1-nitrobenzene reacts with two equivalents of 2-methylphenol (o-cresol) in the presence of a copper catalyst to form 1,3-bis(2-methylphenoxy)-4-nitrobenzene.

Step 2: Nitro Group Reduction The intermediate, 1,3-bis(2-methylphenoxy)-4-nitrobenzene, is then reduced to the final product, this compound.

Quantitative Data Summary

The following tables provide a summary of the reagents, their molar ratios, and the reaction conditions for each step of the synthesis.

Table 1: Reagents for Step 1 - Double Ullmann Condensation

| Reagent | Molar Equivalent | Molecular Weight ( g/mol ) |

| 2,4-Dichloro-1-nitrobenzene | 1.0 | 192.00 |

| 2-Methylphenol | 2.2 | 108.14 |

| Copper(I) Iodide (CuI) | 0.2 | 190.45 |

| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 |

Table 2: Reaction Conditions for Step 1

| Parameter | Condition |

| Solvent | Pyridine |

| Temperature | 130-140 °C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 3: Reagents for Step 2 - Nitro Group Reduction

| Reagent | Molar Equivalent | Molecular Weight ( g/mol ) |

| 1,3-bis(2-methylphenoxy)-4-nitrobenzene | 1.0 | 335.36 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 3.0 | 225.65 |

| Concentrated Hydrochloric Acid (HCl) | Excess | 36.46 |

Table 4: Reaction Conditions for Step 2

| Parameter | Condition |

| Solvent | Ethanol |

| Temperature | 70-80 °C |

| Reaction Time | 2-4 hours |

| Atmosphere | Air |

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-bis(2-methylphenoxy)-4-nitrobenzene

-

In a thoroughly dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 2,4-dichloro-1-nitrobenzene (1.0 eq), 2-methylphenol (2.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.2 eq).

-

Add anhydrous pyridine to the flask to serve as the solvent.

-

Purge the reaction vessel with nitrogen gas and maintain a positive nitrogen pressure throughout the reaction.

-

Heat the mixture to a temperature of 130-140 °C and maintain vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 12-24 hours), allow the mixture to cool to ambient temperature.

-

Pour the reaction mixture into a beaker containing a mixture of ice and water, and acidify to a pH of approximately 2 with dilute hydrochloric acid.

-

Extract the resulting aqueous solution with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure 1,3-bis(2-methylphenoxy)-4-nitrobenzene.

Step 2: Synthesis of this compound

-

Dissolve the 1,3-bis(2-methylphenoxy)-4-nitrobenzene (1.0 eq) obtained from the previous step in ethanol in a round-bottom flask.

-

To this solution, add tin(II) chloride dihydrate (3.0 eq).

-

With careful stirring, add concentrated hydrochloric acid dropwise. The reaction may be exothermic.

-

Heat the reaction mixture to 70-80 °C for a period of 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

After cooling the reaction to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium hydroxide to a pH of 8-9.

-

Extract the product from the aqueous mixture using ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Further purification can be achieved by column chromatography or recrystallization to yield pure this compound.

Visualizations

Caption: A flowchart of the experimental workflow.

Caption: Logical progression of the synthesis.

In-Depth Technical Guide to the Physicochemical Properties of 2,4-Bis(2-methylphenoxy)aniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 2,4-Bis(2-methylphenoxy)aniline. Due to the limited availability of experimentally determined data for this specific molecule, this document also furnishes detailed, standardized experimental protocols that can be employed for the determination of key physicochemical parameters. These methodologies are fundamental in the fields of chemical research and drug development for compound characterization and optimization.

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 73637-04-4 | [2] |

| Molecular Formula | C₂₀H₁₉NO₂ | |

| Molecular Weight | 305.37 g/mol | |

| Boiling Point | 417.8 °C at 760 mmHg | |

| Density | 1.15 g/cm³ | |

| Melting Point | Not Available | |

| Water Solubility | Not Available | |

| pKa | Not Available | N/A |

| LogP (calculated) | 6.05 | N/A |

Experimental Protocols for Physicochemical Characterization

To address the gaps in the experimental data for this compound, the following standard laboratory protocols are provided. These methods are widely accepted for the determination of melting point, aqueous solubility, and pKa.

Determination of Melting Point by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity.[3] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4][5]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar device, which contains a heated block and a thermometer.[7]

-

Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting point range.[4]

-

Accurate Determination: A fresh sample is heated at a slower rate, approximately 1-2°C per minute, as the temperature approaches the estimated melting point.[3][4]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded to define the melting range.[6]

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound in a specific solvent, in this case, water.[8][9]

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed flask.[10][11]

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10][11]

-

Phase Separation: The suspension is allowed to stand, followed by filtration or centrifugation to separate the saturated aqueous solution from the excess solid.[8][10]

-

Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][12] A calibration curve prepared with known concentrations of the compound is used for quantification.[10]

Determination of pKa by UV-Vis Spectrophotometry

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound like this compound, which contains a basic aniline moiety, UV-Vis spectrophotometry can be employed to determine its pKa. This method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[13][14]

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically spanning a range of 3 to 12, are prepared.[15]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of this stock solution are added to each buffer solution to achieve a constant final concentration.[15]

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded over a relevant wavelength range (e.g., 230-500 nm).[15]

-

Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated forms of the aniline have different extinction coefficients is plotted against the pH of the buffer solutions.[13][16]

-

pKa Calculation: The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.[14][17] The inflection point of the curve corresponds to the pKa value.[17]

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. Aniline, 2,4-bis(o-methylphenoxy)- | SIELC Technologies [sielc.com]

- 2. This compound | 73637-04-4 [chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. chm.uri.edu [chm.uri.edu]

- 6. ursinus.edu [ursinus.edu]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. chemagine.co.uk [chemagine.co.uk]

- 14. egyankosh.ac.in [egyankosh.ac.in]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hi-tec.tripod.com [hi-tec.tripod.com]

- 17. ulm.edu [ulm.edu]

In-depth Technical Guide: 2,4-Bis(2-methylphenoxy)aniline (CAS 73637-04-4)

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, publicly available information on 2,4-Bis(2-methylphenoxy)aniline is exceedingly limited. As such, this document provides a summary of the available data but cannot constitute a complete in-depth technical guide as requested. Key experimental data, including detailed synthesis protocols, comprehensive spectroscopic analysis, and biological activity, are not available in the public domain at this time.

Chemical Identity and Properties

This compound is an aromatic amine derivative. Its core structure consists of an aniline ring substituted with two 2-methylphenoxy groups at the 2 and 4 positions.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 73637-04-4 | [1] |

| Molecular Formula | C₂₀H₁₉NO₂ | |

| Molecular Weight | 305.37 g/mol | |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4-bis(o-tolyloxy)aniline, 2,4-Bis-(o-methylphenoxy)aniline, Benzenamine, 2,4-bis(2-methylphenoxy)- | [2][3] |

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Boiling Point | 417.8 °C at 760 mmHg | Calculated | |

| Density | 1.15 g/cm³ | Calculated | |

| Appearance | Not available | - | |

| Melting Point | Not available | - | |

| Water Solubility | Not available | - |

Analytical Methods

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the analysis of this compound.[2]

Experimental Protocol: Reverse-Phase HPLC

-

Column: Newcrom R1 reverse-phase column.[2]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]

-

Application: This method is suitable for the separation and isolation of impurities and can be applied in pharmacokinetic studies.[2]

Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of this compound.

Synthesis

No specific, detailed experimental protocols for the synthesis of this compound were found in the searched literature. Chemical suppliers list the compound as available for research purposes, suggesting that synthetic routes exist but are likely proprietary or not published in readily accessible sources.

Spectroscopic Data

Detailed experimental spectroscopic data (such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for this compound are not available in the public scientific literature. The characterization of this compound would typically involve these techniques to confirm its structure and purity.

Biological and Pharmacological Activity

There is no information available in the public domain regarding the biological or pharmacological activity of this compound. No studies describing its interaction with any biological targets, its involvement in signaling pathways, or its potential applications in drug development have been found.

Conclusion

The information available for this compound (CAS 73637-04-4) is currently limited to its basic chemical identity and a general analytical method. The absence of published synthesis protocols, spectroscopic data, and biological studies prevents the creation of a comprehensive technical guide. For researchers, scientists, and drug development professionals interested in this compound, direct synthesis and characterization would be necessary first steps for any further investigation.

Logical Relationship of Data Unavailability

Caption: The lack of foundational data prevents the creation of a detailed technical guide.

References

An In-Depth Technical Guide to 2,4-Bis(2-methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic and analytical methodologies related to 2,4-Bis(2-methylphenoxy)aniline. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and presents generalized protocols relevant to its chemical class. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the characteristics of this diaryl ether aniline derivative.

Molecular Structure and Identification

This compound is a complex organic molecule featuring a central aniline ring substituted with two 2-methylphenoxy groups at the 2 and 4 positions. This structure combines the features of an aromatic amine and a diaryl ether, suggesting potential for diverse chemical reactivity and biological interactions.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 73637-04-4[1] |

| Molecular Formula | C₂₀H₁₉NO₂ |

| Molecular Weight | 305.37 g/mol |

| Canonical SMILES | CC1=CC=CC=C1OC2=C(C=C(C=C2)OC3=CC=CC=C3C)N |

| InChI | InChI=1S/C20H19NO2/c1-14-7-3-5-9-18(14)22-16-11-12-17(21)20(13-16)23-19-10-6-4-8-15(19)2/h3-13H,21H2,1-2H3 |

| InChIKey | LHEPTIRLRDQRQR-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 417.8 °C at 760 mmHg | |

| Density | 1.15 g/cm³ | |

| LogP | 4.21 | [2] |

| Appearance | Not Available | |

| Melting Point | Not Available | |

| Water Solubility | Not Available |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol.[3][4] For the synthesis of this compound, a potential route could involve the reaction of a dihalogenated aniline derivative with 2-cresol.

General Protocol for Ullmann Condensation:

-

Reactant Preparation: A mixture of the aryl halide (e.g., 2,4-dichloroaniline or a protected derivative), phenol (e.g., 2-cresol), a copper catalyst (e.g., CuI, CuO, or copper powder), and a base (e.g., K₂CO₃, Cs₂CO₃) is prepared in a high-boiling polar solvent (e.g., DMF, DMSO, or NMP).[3]

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically between 150-220 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.[3][5]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with aqueous solutions to remove the base and copper salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography, recrystallization, or distillation.

Caption: Proposed Ullmann condensation pathway for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A general reverse-phase HPLC method can be employed for the analysis of this compound.[2]

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) can be used.[2]

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Researchers would need to acquire this data experimentally upon synthesis of the compound.

Biological Activity and Signaling Pathways

There is no specific information in the available literature regarding the biological activity or involvement in signaling pathways of this compound. However, the broader class of substituted diphenylamine ethers has been investigated for various biological activities. For instance, some substituted diphenyl ethers have been explored as potential antibacterial agents, targeting enzymes like enoyl-ACP reductase.[6][7] Additionally, some diphenylamine derivatives have shown antihistaminic and anticholinergic activities.[8]

Given the structural similarity, it is plausible that this compound could be a candidate for screening in similar biological assays. However, any such potential activity is purely speculative without experimental validation.

Caption: Potential areas of biological investigation for this compound based on related compounds.

Conclusion

This compound is a diaryl ether derivative with a well-defined chemical structure but limited publicly available experimental data. This guide has summarized the known physicochemical properties and proposed logical synthetic and analytical approaches based on established organic chemistry principles. The absence of biological data presents an opportunity for future research, particularly in screening for activities observed in structurally related substituted diphenylamine ethers. This document serves as a starting point for researchers interested in the synthesis, characterization, and potential applications of this compound.

References

- 1. This compound | 73637-04-4 [chemicalbook.com]

- 2. Aniline, 2,4-bis(o-methylphenoxy)- | SIELC Technologies [sielc.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 6. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacology of new dithiocarbamic acid esters derived from phenothiazine and diphenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,4-Bis(2-methylphenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2,4-Bis(2-methylphenoxy)aniline. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with related compounds. The methodologies provided are standardized protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for organic compounds of this nature.

Summary of Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 8H | Ar-H (phenoxy rings) |

| ~6.80-7.00 | m | 3H | Ar-H (aniline ring) |

| ~4.50 | s (broad) | 2H | -NH₂ |

| ~2.20 | s | 6H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Ar-C (C-O) |

| ~140-145 | Ar-C (C-N) |

| ~130-135 | Ar-C (quaternary, phenoxy rings) |

| ~115-130 | Ar-CH |

| ~15-20 | -CH₃ |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3030-3080 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1600-1620 | Strong | N-H bend |

| 1480-1520 | Strong | Aromatic C=C stretch |

| 1200-1250 | Strong | Aryl-O-Aryl stretch (asymmetric) |

| 1000-1050 | Medium | Aryl-O-Aryl stretch (symmetric) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 305 | High | [M]⁺ (Molecular Ion) |

| 198 | Medium | [M - C₇H₇O]⁺ |

| 183 | Medium | [M - C₇H₈O]⁺ |

| 107 | High | [C₇H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a 30-degree pulse width.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire 16 scans.

-

Apply a line broadening of 0.3 Hz during Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Employ a 30-degree pulse width.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire 1024 scans.

-

Apply a line broadening of 1.0 Hz during Fourier transformation.

-

-

Data Processing: Process the acquired free induction decays (FIDs) using appropriate NMR software. Phase and baseline correct the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of this compound in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Set the resolution to 4 cm⁻¹.

-

-

Data Processing: Ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.

-

Data Acquisition (EI mode):

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge (m/z) range of 50 to 500 amu.

-

Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Solubility of 2,4-Bis(2-methylphenoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 2,4-Bis(2-methylphenoxy)aniline. Due to a lack of publicly available empirical data, this document provides a theoretical solubility profile based on the compound's molecular structure and the principles of "like dissolves like." Furthermore, a detailed experimental protocol for the gravimetric determination of solubility is provided to enable researchers to ascertain precise solubility data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this compound.

Introduction

This compound is an aromatic amine with a molecular structure characterized by a central aniline core substituted with two bulky, nonpolar 2-methylphenoxy groups. The overall structure suggests a predominantly nonpolar character, which is a key determinant of its solubility in various organic solvents. The presence of the amine (-NH2) group introduces a degree of polarity and the capacity for hydrogen bonding, which may influence its solubility in polar solvents.

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, aims to bridge this gap by offering a predictive assessment of its solubility and providing a robust experimental methodology for its empirical determination.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[1][2] This principle posits that substances with similar polarities are more likely to be soluble in one another. Based on the molecular architecture of this compound, a qualitative solubility profile can be predicted. The large, nonpolar surface area imparted by the two phenyl rings and two methyl groups is expected to dominate its solubility behavior, favoring dissolution in nonpolar and moderately polar organic solvents. The polar amine group may allow for some interaction with polar solvents, but the steric hindrance from the bulky ortho-substituted phenoxy groups might limit its accessibility for hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | High | The nonpolar aromatic and alkyl groups of the solute will have strong van der Waals interactions with these nonpolar solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the polar amine group, while their organic character can solvate the nonpolar regions of the molecule. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | While the amine group can hydrogen bond with these solvents, the large nonpolar structure of the molecule is expected to limit overall solubility.[3] |

| Highly Polar Protic | Water | Insoluble | The large hydrophobic structure will significantly outweigh the hydrophilic nature of the single amine group, making it immiscible in water.[3][4] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound in a given solvent.[5][6][7]

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the maximum amount of solute has dissolved.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator. Ensure adequate ventilation.

-

Continue the evaporation process until all the solvent has been removed and only the dry, solid solute remains.

-

-

Data Collection and Calculation:

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

The solubility can be calculated using the following formulas:

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

-

Solubility ( g/100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Conclusion

References

The Synthetic Versatility of 2,4-Bis(2-methylphenoxy)aniline: A Technical Guide for Organic Chemists and Drug Discovery Professionals

Introduction: 2,4-Bis(2-methylphenoxy)aniline is a complex diaryl ether amine with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aniline moiety flanked by two sterically demanding 2-methylphenoxy groups, offers a platform for the synthesis of novel molecular architectures. This technical guide explores the potential applications of this compound, providing insights into its synthesis, reactivity, and prospective utility in the development of new chemical entities. Due to the limited availability of specific literature on this compound, this guide extrapolates from established synthetic methodologies for diaryl ethers and substituted anilines to propose viable synthetic routes and potential reactions.

Synthesis of this compound

The synthesis of this compound can be envisioned through several established methods for the formation of diaryl ethers and the introduction of an amino group. The most plausible approaches involve sequential Ullmann condensations or Buchwald-Hartwig aminations.

A potential retrosynthetic analysis is outlined below:

The Enigmatic Journey of 2,4-Bis(2-methylphenoxy)aniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(2-methylphenoxy)aniline is a chemical compound with the molecular formula C₂₀H₁₉NO₂. Structurally, it is an aniline derivative featuring two 2-methylphenoxy groups substituted at the 2 and 4 positions of the aniline ring. While the specific discovery and a detailed historical account of this molecule are not extensively documented in publicly available scientific literature, its chemical structure suggests potential applications as a scaffold in medicinal chemistry and as an intermediate in the synthesis of more complex molecules. This technical guide aims to consolidate the currently available information on this compound, focusing on its chemical and physical properties, and to provide a perspective on the broader class of phenoxy-substituted anilines.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and provides a foundational understanding of the compound's physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73637-04-4 | [1] |

| Molecular Formula | C₂₀H₁₉NO₂ | |

| Molecular Weight | 305.37 g/mol | |

| Boiling Point | 417.8 °C at 760 mmHg | |

| Density | 1.15 g/cm³ |

Synthesis and Experimental Protocols

A potential synthetic pathway could involve a multi-step process, likely starting from a di-substituted nitrobenzene. The general workflow for such a synthesis is depicted in the following diagram.

Figure 1. A generalized workflow for the potential synthesis of this compound.

Hypothetical Experimental Protocol:

A possible laboratory-scale synthesis could involve the following steps:

-

Etherification: Reaction of a suitable di-substituted benzene derivative (e.g., 2,4-difluoronitrobenzene or 2,4-dichloronitrobenzene) with 2-methylphenol in the presence of a base (such as potassium carbonate or cesium carbonate) and a copper or palladium catalyst. This step would form the diaryl ether linkages.

-

Purification of Intermediate: The resulting 2,4-bis(2-methylphenoxy)nitrobenzene intermediate would be purified using standard techniques like column chromatography.

-

Reduction: The nitro group of the purified intermediate would then be reduced to an amine. Common methods for this transformation include the use of reducing agents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium-on-carbon catalyst.

-

Final Purification: The final product, this compound, would be isolated and purified, for instance, by crystallization or chromatography.

It is important to note that this is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, and choice of catalyst and solvent, would require empirical optimization.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities of this compound. Consequently, no signaling pathways associated with this compound have been elucidated.

However, the broader class of phenoxy-substituted anilines has been explored in various contexts. For instance, some substituted diphenylamine derivatives are known to possess antioxidant properties. The general structure of a phenoxy-aniline suggests a potential for interaction with biological systems, but without experimental data, any discussion of its mechanism of action would be purely speculative.

The logical relationship for investigating the biological potential of a novel compound like this compound is outlined below.

Figure 2. A logical workflow for the biological evaluation of a novel chemical entity.

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule in the scientific literature. While its basic chemical and physical properties are known, a significant gap exists in our understanding of its synthesis, biological activity, and potential applications. The structural motifs present in the molecule suggest that it could serve as a valuable building block in the development of novel therapeutic agents or functional materials.

Future research efforts should be directed towards:

-

The development and publication of a detailed and optimized synthetic protocol.

-

In-depth characterization of its physicochemical properties.

-

Comprehensive screening for biological activity across a range of assays to identify potential therapeutic applications.

-

If any biological activity is identified, subsequent studies should focus on elucidating the underlying mechanism of action and any associated signaling pathways.

The exploration of this and other novel chemical entities is crucial for the advancement of drug discovery and materials science. This technical guide serves as a starting point for researchers interested in investigating the potential of this compound.

References

Theoretical and Experimental Insights into 2,4-Bis(2-methylphenoxy)aniline: A Technical Guide

Abstract: This technical guide provides a comprehensive theoretical and experimental overview of 2,4-Bis(2-methylphenoxy)aniline. Due to the limited availability of direct research on this specific compound, this document synthesizes information from analogous diaryl ether and aniline derivatives to present a predictive analysis. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this and related molecules. The guide outlines a plausible synthetic protocol, predicts spectroscopic data, and details a comprehensive computational chemistry workflow, including Density Functional Theory (DFT) calculations and molecular docking studies. Potential biological activities are also discussed based on the known properties of similar chemical structures.

Introduction

This guide aims to bridge the information gap by providing a detailed, predictive framework for the study of this compound. The subsequent sections will detail a proposed synthetic route, predicted analytical data, and a comprehensive plan for theoretical studies to elucidate its structural, electronic, and biological properties.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 73637-04-4 | [2] |

| Molecular Formula | C₂₀H₁₉NO₂ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Boiling Point | 417.8 °C at 760 mmHg | [1] |

| Density | 1.15 g/cm³ | [1] |

| Appearance | Not Available | [1] |

| Melting Point | Not Available | [1] |

| Water Solubility | Not Available | [1] |

Experimental Protocols

Proposed Synthesis: Ullmann Condensation

A plausible and well-established method for the synthesis of diaryl ethers is the Ullmann condensation.[5][6] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. For the synthesis of this compound, a two-step process is proposed, starting from 2,4-dichloro-1-nitrobenzene and o-cresol, followed by the reduction of the nitro group.

Step 1: Synthesis of 1,3-Bis(2-methylphenoxy)-4-nitrobenzene

-

To a reaction vessel, add 2,4-dichloro-1-nitrobenzene (1 equivalent), o-cresol (2.2 equivalents), potassium carbonate (K₂CO₃) as a base (2.5 equivalents), and a catalytic amount of copper(I) iodide (CuI) and an appropriate ligand such as 1,10-phenanthroline.

-

Add a high-boiling point polar solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 160 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1,3-Bis(2-methylphenoxy)-4-nitrobenzene.

Step 2: Reduction of the Nitro Group to Form this compound

-

Dissolve the purified 1,3-Bis(2-methylphenoxy)-4-nitrobenzene from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

-

If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

If an acidic workup was used, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product.

-

Purify the final product, this compound, by column chromatography or recrystallization.

References

- 1. worldscientific.com [worldscientific.com]

- 2. Synthesis and Antimicrobial Evaluation of Side-Chain Derivatives based on Eurotiumide A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to 2,4-Bis(2-methylphenoxy)aniline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Bis(2-methylphenoxy)aniline is a diaryl ether aniline derivative that holds significant potential as a versatile chemical intermediate in the synthesis of complex organic molecules. Its unique structural motif, featuring two methylphenoxy groups on an aniline backbone, provides a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and potential applications, with a focus on its role in the development of new chemical entities. Detailed experimental protocols for its synthesis via established methodologies are presented, alongside a discussion of the structure-activity relationships of related diaryl ether aniline derivatives.

Introduction

Diaryl ether and aniline moieties are prevalent structural motifs in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. The combination of these two functionalities in this compound creates a unique building block for organic synthesis. The presence of the aniline functional group allows for a variety of subsequent chemical transformations, such as amide bond formation, diazotization, and N-alkylation, enabling the construction of diverse molecular architectures. The dual methylphenoxy groups can influence the molecule's lipophilicity, conformational rigidity, and potential for intermolecular interactions, which are critical parameters in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 73637-04-4 | [1] |

| Molecular Formula | C₂₀H₁₉NO₂ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Boiling Point | 417.8 °C at 760 mmHg | |

| Density | 1.15 g/cm³ | |

| Appearance | Not explicitly stated, likely solid or oil | |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be approached through several established synthetic methodologies for the formation of diaryl ethers and the introduction of an amino group. The two most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Strategy 1: Double Ullmann Condensation followed by Reduction

This strategy involves the sequential formation of the two ether linkages via Ullmann condensation, followed by the reduction of a nitro group to the desired aniline.

Caption: Synthetic workflow for this compound via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

This protocol is a general representation and may require optimization for the specific substrates.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihalogenonitrobenzene (1.0 eq), 2-methylphenol (2.2 eq), copper(I) iodide (0.2 eq), and a suitable base such as potassium carbonate (2.5 eq).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4-bis(2-methylphenoxy)nitrobenzene.

-

Reduction: The resulting nitro compound can be reduced to the aniline using standard procedures, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).

Synthetic Strategy 2: Buchwald-Hartwig Amination

An alternative approach involves the formation of the aniline moiety in the final step via a palladium-catalyzed Buchwald-Hartwig amination of a pre-formed bis(2-methylphenoxy)aryl halide.

References

An In-Depth Technical Guide to 2,4-Bis(2-methylphenoxy)aniline

This technical guide provides a comprehensive overview of 2,4-Bis(2-methylphenoxy)aniline, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines its chemical synonyms, quantitative properties, a detailed experimental protocol for its synthesis via the Ullmann condensation, and a standard method for its analysis by High-Performance Liquid Chromatography (HPLC).

Chemical Identity and Synonyms

This compound is an aromatic amine derivative. For clarity and comprehensive database searching, a list of its known synonyms and identifiers is provided in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 73637-04-4[1] |

| Molecular Formula | C₂₀H₁₉NO₂ |

| Synonym 1 | 2,4-Bis(o-tolyloxy)aniline[2][3] |

| Synonym 2 | Benzenamine, 2,4-bis(2-methylphenoxy)-[4] |

| Synonym 3 | 2,4-Di(2-methylphenoxy)aniline |

| Synonym 4 | 2,4-Bis-(o-methylphenoxy)aniline |

| Synonym 5 | 2,4-di-o-kresoxyanilin[4] |

| EINECS Number | 277-557-3[4] |

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented below. These values are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Notes |

| Molecular Weight | 305.37 g/mol | |

| Boiling Point | 417.8 °C at 760 mmHg | Calculated |

| Density | 1.15 g/cm³ | Calculated |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided in this section.

Synthesis via Ullmann Condensation

The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with a phenol.[5][6][7] A plausible synthetic route is the reaction of 2,4-dichloroaniline with o-cresol in the presence of a copper catalyst and a base.

Materials:

-

2,4-Dichloroaniline

-

o-Cresol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 2M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture for chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloroaniline (1 equivalent), o-cresol (2.2 equivalents), potassium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The amount of solvent should be sufficient to ensure effective stirring of the reaction mixture.

-

Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.

-

Reaction: Heat the reaction mixture to a temperature of 140-160 °C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material (2,4-dichloroaniline) is consumed. This may take 24-48 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene to dilute the mixture and filter to remove the inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 2M HCl to remove any unreacted aniline derivatives and DMF. Subsequently, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound to determine its purity and quantify its presence in a mixture.[4][8]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (ACN) and water, with a small amount of phosphoric acid added to the aqueous phase to improve peak shape. A typical starting mobile phase composition could be ACN:Water (70:30, v/v) with 0.1% phosphoric acid in the water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Injection Volume: 10 µL.

-

Temperature: Ambient.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. The purity can be determined by the area percentage of the main peak. For quantitative analysis, a calibration curve can be constructed by plotting the peak area versus the concentration of the standard solutions.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Ullmann condensation.

Caption: Workflow for the synthesis of this compound.

Analytical Workflow Diagram

This diagram outlines the general workflow for the analysis of this compound using HPLC.

Caption: General workflow for HPLC analysis.

References

- 1. This compound | 73637-04-4 [chemicalbook.com]

- 2. 2,4-di(o-tolyloxy)aniline [xfdyes.com]

- 3. 73637-04-4|2,4-Bis(o-tolyloxy)aniline|BLD Pharm [bldpharm.com]

- 4. Aniline, 2,4-bis(o-methylphenoxy)- | SIELC Technologies [sielc.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Separation of Aniline, 2,4-bis(o-methylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

In-depth Technical Guide: Stability and Storage of 2,4-Bis(2-methylphenoxy)aniline

Notice: Due to the limited availability of specific scientific literature and detailed experimental data for 2,4-Bis(2-methylphenoxy)aniline, this guide provides a comprehensive overview based on the general chemical properties of aromatic amines and diaryl ethers, which constitute its core structure. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals. All experimental protocols are presented as established methodologies for analogous compounds and should be adapted and validated for the specific molecule of interest.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in establishing its stability profile. While specific experimental data for this compound is scarce, Table 1 summarizes key properties based on its chemical structure and data from similar molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-Phenoxyaniline (Experimental)[1][2][3] | 4-Phenoxyaniline (Experimental)[4][5][6][7] | Diphenyl Ether (Experimental)[8][9] |

| Molecular Formula | C₂₀H₁₉NO₂ | C₁₂H₁₁NO | C₁₂H₁₁NO | C₁₂H₁₀O |

| Molecular Weight | 317.38 g/mol | 185.22 g/mol | 185.23 g/mol | 170.21 g/mol |

| Appearance | Likely a solid, potentially crystalline, color may vary from off-white to brown depending on purity. | White to bright yellow crystals or light brown solid.[3][10] | Brown to green-brown crystalline flakes or powder.[6][7] | Colorless solid or liquid.[9] |

| Melting Point | Not available | 47-50 °C[3] | 82-84 °C[7] | 25-26 °C[9] |

| Boiling Point | Not available | 170 °C at 18 mmHg[2][10] | Not available | 258.55 °C[9] |

| Solubility | Expected to be soluble in organic solvents like chloroform and methanol; sparingly soluble in water. | Slightly soluble in chloroform and methanol.[2][10] | Sparingly soluble in water.[6] | Insoluble in water.[9] |

Stability Profile and Storage Conditions

The stability of this compound is influenced by its constituent functional groups: the aromatic amine and the diaryl ether linkages.

General Stability: Aromatic amines and diaryl ethers are generally stable under normal temperatures and pressures.[4][5] However, they can be susceptible to degradation under specific conditions. For instance, 4-phenoxyaniline is reported to be stable under normal temperatures and pressures.[4][6]

Recommended Storage Conditions: Based on the general handling procedures for aromatic amines and ethers, the following storage conditions are recommended to ensure the long-term stability of this compound:

-

Temperature: Store in a cool, dry place.[5][6] Some related compounds are stored at room temperature, while others recommend refrigerated conditions (0-8°C).[11]

-

Light: Protect from light. Aromatic amines can be light-sensitive and may discolor upon exposure.

-

Atmosphere: Store in a tightly closed container,[5][6] potentially under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[4][5]

Potential Degradation Pathways

Forced degradation studies are crucial to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13][14][15][16] While specific degradation pathways for this compound have not been documented, the following are plausible based on its structure.

1. Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities. This is a common degradation pathway for aromatic amines, often initiated by exposure to air (oxygen), light, or oxidizing agents.

2. Photodegradation: Aromatic compounds, including aromatic amines, can undergo degradation upon exposure to UV or visible light.[17][18][19] This can involve complex radical reactions leading to a variety of degradation products.

3. Hydrolysis: While the ether linkages are generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur, cleaving the ether bonds. However, this is generally less likely under typical storage conditions. The hydrolytic stability of similar compounds like phenolic antioxidants has been studied.[20]

4. Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For diphenyl ether, heating to decomposition emits acrid smoke and irritating fumes.[8] Thermal degradation of aromatic poly(ether sulfone)s, which contain diphenyl ether moieties, has been shown to occur at temperatures above 400°C.[21]

A logical workflow for investigating these degradation pathways is presented in the following diagram.

Caption: A logical workflow for conducting forced degradation studies.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following sections provide established methodologies for the synthesis and analysis of structurally related compounds, which can be adapted for the target molecule.

Synthesis Protocols

The synthesis of diaryl ethers and arylamines often involves transition-metal-catalyzed cross-coupling reactions. The following are two common methods that could be adapted for the synthesis of this compound.

a) Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classical method for forming C-O bonds between an aryl halide and a phenol, catalyzed by copper.[22][23][24][25][26]

Caption: A generalized workflow for the Ullmann condensation reaction.

b) Buchwald-Hartwig Amination for Arylamine Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[27][28][29][30][31]

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Analytical Method Protocol

A stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products.[12][32][33] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[34][35] An HPLC method for the analysis of 2,4-Bis(o-methylphenoxy)-aniline has been reported, which can serve as a starting point for developing a stability-indicating method.[36]

Table 2: Starting HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[34] |

| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility)[36] |

| Mobile Phase B | Acetonitrile[36] |

| Gradient | A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the parent compound and any potential degradants. |

| Flow Rate | 1.0 mL/min[34] |

| Column Temperature | 25°C[34] |

| Detection | UV-Vis detector at an appropriate wavelength (e.g., 235 nm)[34] or a photodiode array (PDA) detector to monitor peak purity. |

| Injection Volume | 10-20 µL |

Method Development and Validation: To validate this as a stability-indicating method, forced degradation samples should be analyzed to ensure that all degradation products are well-separated from the parent peak and from each other. Peak purity analysis using a PDA detector is essential to confirm the specificity of the method.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information on the specific signaling pathways or biological activities of this compound. Research into the biological effects of this molecule would be a novel area of investigation.

Conclusion

This technical guide provides a framework for understanding the stability and storage of this compound based on the known properties of its chemical class. Due to the lack of specific data, it is imperative that researchers conduct thorough experimental validation of storage conditions and perform forced degradation studies to develop a robust stability-indicating analytical method. The provided experimental protocols for synthesis and analysis should serve as a valuable starting point for further investigation into this compound. Future research is needed to elucidate its specific degradation pathways, long-term stability, and potential biological activities.

References

- 1. 2-Phenoxyaniline | 2688-84-8 | FP106356 | Biosynth [biosynth.com]

- 2. 2-Phenoxyaniline | 2688-84-8 [chemicalbook.com]

- 3. xfdyes.com [xfdyes.com]

- 4. 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc [chemsrc.com]

- 5. 4-Phenoxyaniline(139-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 4-Phenoxyaniline | 139-59-3 [chemicalbook.com]

- 8. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. chemimpex.com [chemimpex.com]

- 12. lubrizolcdmo.com [lubrizolcdmo.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrpp.com [ijrpp.com]

- 15. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]

- 16. pharmtech.com [pharmtech.com]

- 17. dl.edi-info.ir [dl.edi-info.ir]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. books.rsc.org [books.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 28. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. researchgate.net [researchgate.net]

- 32. chromatographyonline.com [chromatographyonline.com]

- 33. researchgate.net [researchgate.net]

- 34. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]

- 35. helda.helsinki.fi [helda.helsinki.fi]

- 36. Aniline, 2,4-bis(o-methylphenoxy)- | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Aryl Phenoxazines using 2,4-Bis(2-methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl phenoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, leading to applications as fluorescent probes, organic light-emitting diode (OLED) components, and redox-active materials. In the realm of drug development, the phenoxazine core is a key pharmacophore in a variety of biologically active molecules, exhibiting anticancer, antibacterial, and antipsychotic activities.

This document provides a detailed protocol for a proposed synthesis of a substituted N-aryl phenoxazine derivative starting from the readily available 2,4-Bis(2-methylphenoxy)aniline. The described method is based on a palladium-catalyzed intramolecular C-H amination, a powerful tool for the construction of complex heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of the target N-aryl phenoxazine from this compound is proposed to proceed via a palladium-catalyzed intramolecular cyclization. This reaction involves the formation of a new C-N bond, leading to the rigid tricyclic phenoxazine core.

Figure 1. Proposed synthetic scheme for N-aryl phenoxazine.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Silver(I) carbonate (Ag₂CO₃)

-

Anhydrous 1,4-dioxane or toluene

-

Nitrogen gas (high purity)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer with heating plate

-

TLC plates (silica gel 60 F₂₅₄)

-

Column chromatography supplies (silica gel)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv), palladium(II) acetate (0.05 equiv), and XPhos (0.10 equiv).

-

Add anhydrous potassium carbonate (2.0 equiv) and silver(I) carbonate (1.5 equiv).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane (or toluene) via syringe to achieve a substrate concentration of approximately 0.1 M.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to 110-120 °C and maintain for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

-

Wash the Celite® pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Characterize the purified N-aryl phenoxazine derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

-

Data Presentation

Table 1: Hypothetical Reaction Optimization Data

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Oxidant (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Ag₂CO₃ (1.5) | Dioxane | 110 | 24 | 75 |

| 2 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Ag₂CO₃ (1.5) | Dioxane | 110 | 24 | 68 |

| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Ag₂CO₃ (1.5) | Dioxane | 110 | 24 | 82 |

| 4 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Cu(OAc)₂ (1.5) | Dioxane | 110 | 24 | 55 |

| 5 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Ag₂CO₃ (1.5) | Toluene | 120 | 24 | 78 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Mechanistic Insights

The proposed reaction mechanism involves a palladium-catalyzed C-H activation and subsequent C-N bond formation.

Figure 2. Plausible catalytic cycle for the synthesis.

Applications in Drug Development

The synthesized N-aryl phenoxazine derivatives can serve as valuable scaffolds for the development of new therapeutic agents. Their unique electronic and structural features can be exploited to design molecules with specific biological targets. Potential areas of application include:

-

Anticancer Agents: The planar phenoxazine core can intercalate with DNA, leading to cytotoxic effects in cancer cells.

-

Antibacterial Agents: Modifications of the phenoxazine structure have led to compounds with potent activity against various bacterial strains.

-

Neurotherapeutics: The phenoxazine scaffold is present in some antipsychotic drugs, suggesting its potential for developing new treatments for neurological disorders.

Conclusion